Certified Purity: Minimum 95% to 98% for Reliable Quantitative Analysis
Procurement of N2-Acetyl Acyclovir Benzoate is predicated on its availability as a high-purity reference standard. Vendors specify a minimum purity of 95% or >98% [1] as determined by HPLC. This quantifiable purity level ensures accurate quantitation in analytical procedures for impurity profiling of acyclovir drug products, which typically have acceptance criteria for unknown impurities set at not more than 0.5% according to USP monographs [2].
| Evidence Dimension | Certified Purity for Analytical Standard |
|---|---|
| Target Compound Data | ≥ 95% (HPLC) to > 98% |
| Comparator Or Baseline | Regulatory threshold for unspecified impurities in acyclovir (≤ 0.5%) |
| Quantified Difference | High-purity standard enables detection and quantification of trace-level impurities. |
| Conditions | Vendor specification and USP-NF monograph |
Why This Matters
The certified high purity directly enables accurate, traceable quantification of this specific impurity, which is essential for meeting stringent regulatory acceptance criteria in pharmaceutical analysis.
- [1] Coompo Research Chemicals. (n.d.). N2-Acetyl Acyclovir Benzoate. Retrieved from coompo.com View Source
- [2] U.S. Pharmacopeia. (n.d.). USP Monographs: Acyclovir. Retrieved from ftp.uspbpep.com View Source
